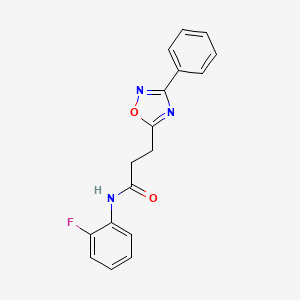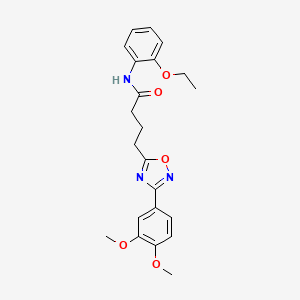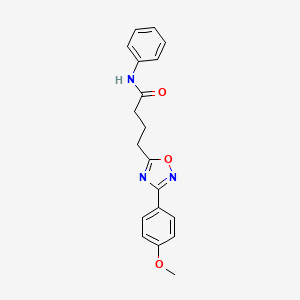
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide, also known as MOPEB, is a novel chemical compound that has gained significant attention in scientific research. MOPEB is a member of the oxadiazole family, which is known for its diverse biological activities and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide has been shown to reduce the levels of oxidative stress markers and inflammatory cytokines in animal models. It has also been shown to improve cognitive function and reduce neuronal damage in models of neurodegenerative diseases. 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide has been shown to have a good safety profile and low toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has also been shown to have good solubility in water and organic solvents. However, 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide has some limitations for lab experiments. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Further research is needed to fully understand its potential therapeutic applications.
Direcciones Futuras
There are several future directions for 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide research. One area of research is to investigate its potential use in the treatment of neurodegenerative diseases. Another area of research is to investigate its potential as an analgesic and anti-inflammatory agent. Further studies are also needed to fully understand its mechanism of action and potential side effects. Overall, 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide has significant potential as a therapeutic agent, and further research is needed to fully explore its potential applications.
Métodos De Síntesis
The synthesis of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide involves the reaction of 4-methoxyphenylhydrazine and ethyl acetoacetate to form 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with N-phenylbutanamide in the presence of acetic anhydride and triethylamine to produce 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide. The synthesis of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide has been optimized by several researchers to improve its yield and purity.
Aplicaciones Científicas De Investigación
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects in animal models. 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-16-12-10-14(11-13-16)19-21-18(25-22-19)9-5-8-17(23)20-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMBHANXSWCXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7695240.png)

![N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide](/img/structure/B7695256.png)

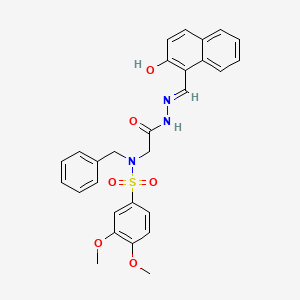
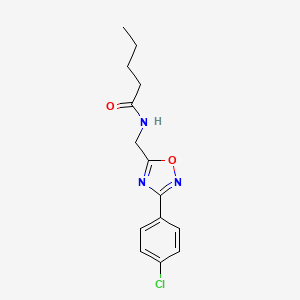


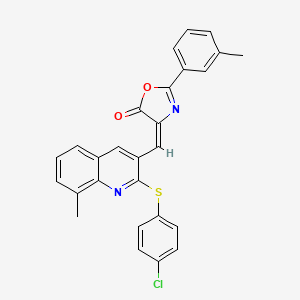

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695323.png)
